5-Mercapto-2-pentanone is a sulfur-containing organic compound with the molecular formula and a molecular weight of approximately 118.197 g/mol. This compound is classified under the category of thiols, which are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom. It is notable for its potential applications in various scientific fields, particularly in organic synthesis and flavor chemistry.
5-Mercapto-2-pentanone can be derived from various natural sources and synthesized through chemical reactions involving thiol compounds. It is often studied for its role in the formation of aroma compounds and has been linked to the production of specific flavor profiles in food products.
In terms of chemical classification, 5-Mercapto-2-pentanone falls under:
The synthesis of 5-Mercapto-2-pentanone can be achieved through several methods, including:
The molecular structure of 5-Mercapto-2-pentanone includes a five-carbon chain with a sulfhydryl group at the second position. The structural representation can be simplified as follows:
5-Mercapto-2-pentanone participates in various chemical reactions, including:
The oxidation process typically requires oxidizing agents like hydrogen peroxide or potassium permanganate under acidic conditions. The condensation reactions may occur in the presence of acid catalysts.
The mechanism of action for 5-Mercapto-2-pentanone primarily involves its reactivity due to the thiol group. This group allows for nucleophilic attacks on electrophiles, facilitating various organic transformations.
In biochemical contexts, thiols like 5-Mercapto-2-pentanone can act as reducing agents, participating in redox reactions that are crucial for maintaining cellular functions and metabolic pathways.
Relevant data from databases such as PubChem indicate that 5-Mercapto-2-pentanone exhibits typical characteristics of thiols, including high reactivity towards electrophiles.
5-Mercapto-2-pentanone has several applications in scientific research and industry:
5-Mercapto-2-pentanone (CAS: 136078-12-5) arises as a secondary degradation product in the thermally driven interaction between thiamine (vitamin B₁) and cysteine during the Maillard reaction. Thiamine undergoes thermal cleavage to form reactive intermediates, notably 5-hydroxy-3-mercapto-2-pentanone, which serves as the direct precursor to 5-mercapto-2-pentanone through dehydration and isomerization [2] [9]. Concurrently, cysteine contributes sulfur via its thiol group, enabling the formation of carbon-sulfur bonds critical for this aroma compound. Studies using isotopic tracing ([¹³C₅]xylose) confirm that the carbon backbone of 5-mercapto-2-pentanone derives primarily from pentose sugars (e.g., xylose or ribose) rather than cysteine or thiamine, underscoring the synergistic role of reducing sugars in directing reaction pathways [2]. In model systems, the molar ratio of precursors dictates yield optimization; excess cysteine shifts pathways toward sulfur-containing heterocycles (e.g., thiophenes), while balanced ratios maximize 5-mercapto-2-pentanone generation [2] [9].
Table 1: Key Precursors and Their Roles in 5-Mercapto-2-pentanone Formation via Maillard Reaction
Precursor | Role in Pathway | Impact on Yield |
---|---|---|
Thiamine | Degrades to 5-hydroxy-3-mercapto-2-pentanone; primary sulfur carrier | Higher concentrations increase pathway flux |
Cysteine | Supplies sulfur for thiol formation; participates in Strecker degradation | Optimal at equimolar ratios with thiamine |
Xylose/Ribose | Provides carbon skeleton via retro-aldol condensation | Excess sugars enhance precursor availability |
5-Hydroxy-3-mercapto-2-pentanone | Immediate precursor via dehydration/decarboxylation | Rate-limiting intermediate |
In biological systems, cysteine-S-conjugate β-lyases catalyze the cleavage of cysteine conjugates (e.g., S-(pentanone-5-yl)-L-cysteine) to release 5-mercapto-2-pentanone. Bacterial enzymes from Shewanella putrefaciens exhibit high specificity for this conversion, with cell-free extracts achieving yields exceeding 60% under optimized pH (8.0) and temperature (40°C) conditions [5] [7]. The enzymatic pathway proceeds via β-elimination, where pyridoxal 5′-phosphate (PLP)-dependent lyases generate a ketone-thiol intermediate, which tautomerizes to 5-mercapto-2-pentanone [5].
Non-enzymatic generation dominates thermally processed foods (e.g., meats, fermented beverages). Here, thiamine-cysteine-xylose systems generate 5-mercapto-2-pentanone at temperatures >100°C through radical-mediated reactions and sulfur rearrangements. In Chinese Baijiu fermentation, high-temperature distillation (60–70°C) promotes non-enzymatic formation from residual precursors in grain matrices [1] [3]. Lipid oxidation co-products (e.g., aldehydes) further accelerate production by competing for amino groups, thereby steering cysteine toward sulfur-specific pathways [3] [9].
Table 2: Comparison of Generation Mechanisms
Mechanism | Key Actors | Optimal Conditions | Food Matrices |
---|---|---|---|
Enzymatic (β-lyase) | PLP-dependent enzymes (e.g., S. putrefaciens) | pH 8.0, 40°C | Fermented fish, cheeses, wines |
Non-enzymatic (thermal) | Thiamine-cysteine-sugar complexes | >100°C, low moisture | Roasted meats, distilled spirits |
Lipid oxidation-mediated | Aldehydes from unsaturated fatty acids | 120–150°C, aerobic conditions | Fried meats, oils |
pH critically modulates precursor reactivity and degradation pathways. Alkaline conditions (pH 8.0–9.0) favor the enolization of 5-hydroxy-3-mercapto-2-pentanone, accelerating its dehydration to 5-mercapto-2-pentanone. Conversely, acidic conditions (pH <5.0) promote protonation of amine groups, inhibiting Maillard initiation and diverting precursors toward non-volatile melanoidins [2] [9]. In thiamine-cysteine models, pH 7.5 maximizes 5-mercapto-2-pentanone yield (∼42 ng/g), while pH 5.0 reduces it by >80% [2].
Thermal degradation kinetics reveal time-temperature dependencies. At 145°C, 5-mercapto-2-pentanone forms rapidly within 20 minutes but degrades further to dimethyl trisulfides and thiophenes upon prolonged heating [2] [9]. Kinetic modeling identifies an activation energy of ∼85 kJ/mol for its formation, with optimal stability at 110–130°C. In low-moisture systems (e.g., baked goods), the compound’s half-life extends due to reduced hydrolytic cleavage [9].
Table 3: pH and Thermal Effects on Precursor Conversion
Factor | Condition | Conversion Efficiency | Dominant Byproducts |
---|---|---|---|
pH | Acidic (pH 3.0–5.0) | Low (5–15%) | Melanoidins, H₂S |
Neutral (pH 6.0–7.5) | Moderate (30–45%) | Furans, Strecker aldehydes | |
Alkaline (pH 8.0–9.0) | High (50–65%) | Thiophenes, disulfides | |
Temperature | 100°C | Slow formation (>60 min) | Minimal degradation |
130°C | Peak yield (20 min) | Trace thiophenes | |
150°C | Rapid degradation (<10 min) | Dimethyl trisulfides, pyrazines |
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